Benzyl N-benzyloxycarbonyl-DL-alaninate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-benzyloxycarbonyl-DL-alaninate can be synthesized through the reaction of DL-alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-benzyloxycarbonyl-DL-alaninate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Benzyl N-benzyloxycarbonyl-DL-alaninate has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis and as a protecting group for amino acids.
Biology: It serves as a building block in the synthesis of biologically active peptides.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-benzyloxycarbonyl-DL-alaninate involves its role as a protecting group in peptide synthesis. It protects the amino group of alanine, preventing unwanted reactions during peptide bond formation . The compound is later removed under specific conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-DL-alanine
- N-Carbobenzoxy-DL-alanine
- N-Cbz-DL-alanine
Uniqueness
Benzyl N-benzyloxycarbonyl-DL-alaninate is unique due to its specific structure and reactivity, making it particularly useful in peptide synthesis. Its ability to protect the amino group while being easily removable under mild conditions sets it apart from other similar compounds .
Properties
CAS No. |
5513-39-3 |
---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
benzyl 2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H19NO4/c1-14(17(20)22-12-15-8-4-2-5-9-15)19-18(21)23-13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,19,21) |
InChI Key |
CAFULDPKQDKWIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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